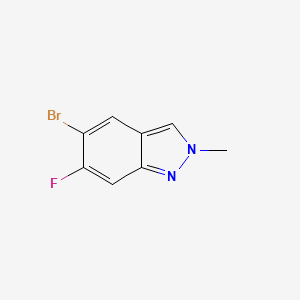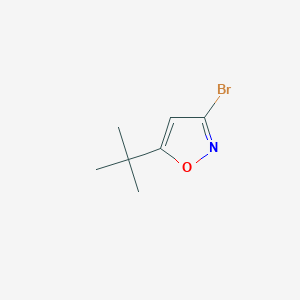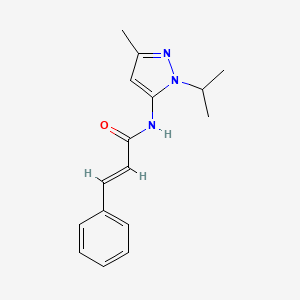
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide” is a chemical compound1. However, there is limited information available about this specific compound. It is related to “1-Isopropyl-3-methyl-1h-pyrazol-5-yl dimethylcarbamate”, which has a linear formula of C10H17N3O22.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide”. However, related compounds such as “1-Isopropyl-3-methyl-1h-pyrazol-5-yl dimethylcarbamate” are available for purchase, suggesting that they can be synthesized2.Molecular Structure Analysis
The molecular structure of “N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide” is not readily available. However, the related compound “1-Isopropyl-3-methyl-1h-pyrazol-5-yl dimethylcarbamate” has a SMILES string of CC©N1C(OC(N©C)=O)=CC©=N1 and an InChI of 1S/C10H17N3O2/c1-7(2)13-9(6-8(3)11-13)15-10(14)12(4)5/h6-7H,1-5H32.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide”.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide” are not readily available. However, the related compound “1-Isopropyl-3-methyl-1h-pyrazol-5-yl dimethylcarbamate” has a linear formula of C10H17N3O22.Wissenschaftliche Forschungsanwendungen
Tubulin Polymerization Inhibition
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide derivatives have been studied for their potential as tubulin polymerization inhibitors. For instance, a series of novel 5-phenyl-1H-pyrazol derivatives containing cinnamamide moiety were synthesized, with certain compounds exhibiting potent inhibitory activity, surpassing that of Colchicine. This finding is significant for cancer research, as tubulin polymerization is a key target in cancer therapy (Wang et al., 2015).
Anticonvulsant Properties
Cinnamamide derivatives, which include the N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide structure, have been investigated for their anticonvulsant properties. Crystallographic studies of these compounds have shown that certain structural elements correlate with anticonvulsant activity, providing insights for the development of new anticonvulsant drugs (Żesławska et al., 2017).
Mesomorphic Behavior in Liquid Crystals
Derivatives of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide have been synthesized to study their mesomorphic behavior, essential in the field of liquid crystal research. These studies involve characterizing the compounds through various spectral methods and observing their behavior under different conditions, which has implications in materials science and display technologies (Thaker et al., 2013).
Antimicrobial Activities
Research has been conducted on the antimicrobial properties of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide derivatives. Such studies involve synthesizing new compounds and testing their effectiveness against various bacterial and fungal strains, contributing to the search for new antimicrobial agents (Pundeer et al., 2013).
Antioxidant Activities
Compounds containing the N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide structure have been evaluated for their antioxidant activities. This research is crucial in understanding how these compounds can combat oxidative stress, which is implicated in various diseases and aging processes (Durgamma et al., 2013).
Safety And Hazards
There is no specific safety and hazard information available for “N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide”.
Zukünftige Richtungen
There is no specific information available on the future directions of “N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide”. However, pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures3.
Eigenschaften
IUPAC Name |
(E)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-12(2)19-15(11-13(3)18-19)17-16(20)10-9-14-7-5-4-6-8-14/h4-12H,1-3H3,(H,17,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJMBRVQSCAZFJ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C=CC2=CC=CC=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)NC(=O)/C=C/C2=CC=CC=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

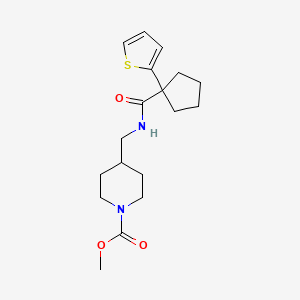
![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propan-2-ylacetamide](/img/structure/B2422386.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2422387.png)
![3-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2422388.png)
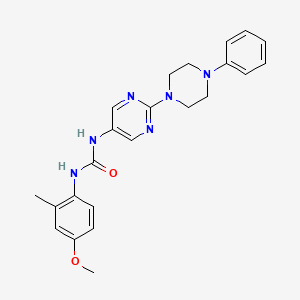
![2-(5-Methylthiophen-2-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2422390.png)
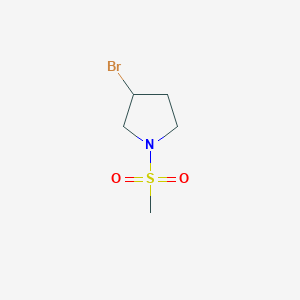
![1-(benzo[d]isoxazol-3-yl)-N-(5-chloro-2-cyanophenyl)methanesulfonamide](/img/structure/B2422393.png)
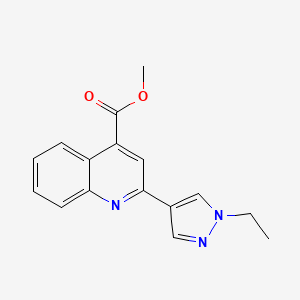
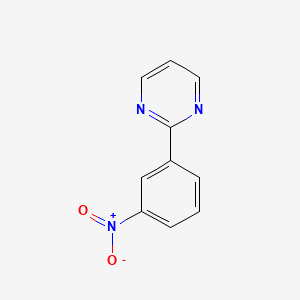
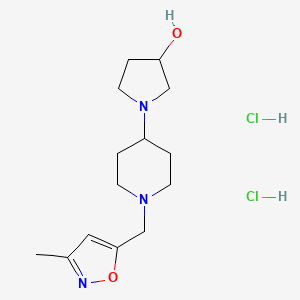
![6-(3-Fluorophenyl)-2-[1-[2-(2-fluorophenyl)acetyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2422401.png)
